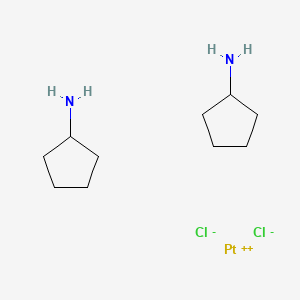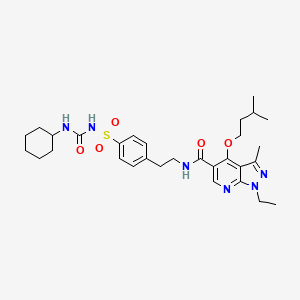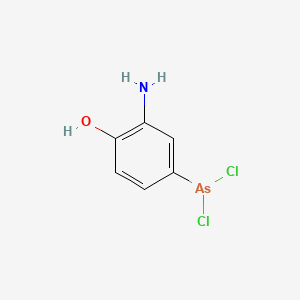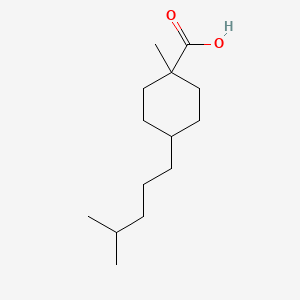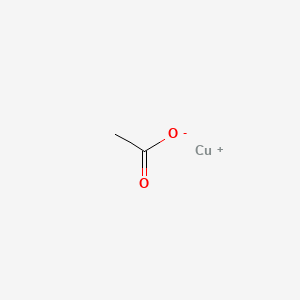
3,7,11-Trimethyldodeca-2,6,10-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyldodeca-2,6,10-trienoic acid is a natural product found in Solanum habrochaites, Conyza stricta, and Solanum agrimoniifolium with data available.
Wissenschaftliche Forschungsanwendungen
Stereoisomer Analysis
Research has synthesized and analyzed the geometrical stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene. The studies have provided crucial insights into the geometry of Me substituted double bonds and distinguished between various isomers using spectroscopic techniques (Nishino & Bowers, 1976).
Chromatographic Identification
Gas-liquid chromatography has been employed to identify polyprenols and related branched-chain acids, including 3,7,11-trimethyldodeca-2,6,10-trienoic acid. This methodology enables confident identification of these substances (Popják & Cornforth, 1960).
Role in Insect Physiology
A study identified methyl farnesoate, which includes the 3,7,11-trimethyldodeca-2,6,10-trienoic acid structure, in the hemolymph of various insects. This compound is a precursor of the insect hormone juvenile hormone III and its presence varies during different developmental stages of insects (Teal et al., 2014).
Lipid Analysis in Plants
Hexadeca-7,10,13-trienoic acid, a lower homologue of 3,7,11-trimethyldodeca-2,6,10-trienoic acid, has been found in leaf lipids of angiosperms. This discovery contributes to understanding the lipid composition of plants (Jamieson & Reid, 1971).
Pharmaceutical Applications
Research in pharmaceuticals has explored the phase behavior of binary systems involving 3,7,11-trimethyldodeca-2,6,10-trienoic acid and water. Understanding the solubility and miscibility of these compounds is crucial for developing new pharmaceutical dosage forms (Hassanein, Hasse, & Enders, 2011).
Biochemical Synthesis
Investigations into the stereoselective olefin cyclization mediated by the selenyl group have included compounds with the 3,7,11-trimethyldodeca-2,6,10-trienoic acid structure. Such studies contribute to the understanding of complex biochemical processes (Kametani, Kurobe, Nemoto, & Fukumoto, 1982).
Metabolic and Antimicrobial Studies
Farnesoic acid derivatives, closely related to 3,7,11-trimethyldodeca-2,6,10-trienoic acid, have been evaluated for their antimicrobial activities. These compounds exhibit growth inhibitory activities against various bacteria and fungi, indicating their potential as antimicrobial agents (Kim & Oh, 2002).
Eigenschaften
CAS-Nummer |
7548-13-2 |
|---|---|
Produktname |
3,7,11-Trimethyldodeca-2,6,10-trienoic acid |
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
3,7,11-trimethyldodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
WJHFZYAELPOJIV-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)C)C |
Synonyme |
3,7,11-trimethyl-2,6,10-dodecatrienoic acid farnesenic acid farnesoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
![N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)



